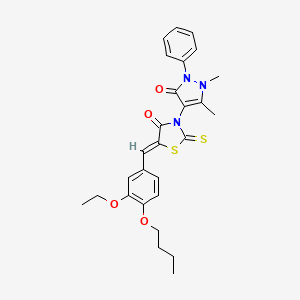![molecular formula C18H15ClF3N5OS B12129544 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluorométhyl)phényl]-2-[4-amino-5-(4-méthylphényl)(1,2,4-triazol-3-ylthio)]acétamide est un composé organique complexe appartenant à la classe des dérivés de triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[2-chloro-5-(trifluorométhyl)phényl]-2-[4-amino-5-(4-méthylphényl)(1,2,4-triazol-3-ylthio)]acétamide implique généralement plusieurs étapes. L'étape finale implique l'acylation du dérivé de triazole avec du chlorure de 2-chloro-5-(trifluorométhyl)phénylacétyle en conditions basiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté. Cela comprend le contrôle de la température, du pH et du temps de réaction. L'utilisation de catalyseurs et de solvants qui améliorent l'efficacité de la réaction est également courante dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
N-[2-chloro-5-(trifluorométhyl)phényl]-2-[4-amino-5-(4-méthylphényl)(1,2,4-triazol-3-ylthio)]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Les dérivés nitro peuvent être réduits en groupes amino.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, comme les amines ou les thiols
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines et les thiols. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour garantir l'obtention du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe amino peut produire des dérivés nitro, tandis que la substitution du groupe chloro peut produire divers dérivés substitués .
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluorométhyl)phényl]-2-[4-amino-5-(4-méthylphényl)(1,2,4-triazol-3-ylthio)]acétamide possède plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Investigé pour son utilisation potentielle dans le développement de nouveaux médicaments, en particulier des agents antifongiques et antibactériens.
Industrie : Utilisé dans le développement d'agrochimiques et d'autres applications industrielles .
Mécanisme d'action
Le mécanisme d'action de N-[2-chloro-5-(trifluorométhyl)phényl]-2-[4-amino-5-(4-méthylphényl)(1,2,4-triazol-3-ylthio)]acétamide implique son interaction avec des cibles moléculaires spécifiques. Dans le cas de son activité antimicrobienne, on pense qu'il inhibe la synthèse de protéines ou d'enzymes essentielles dans les micro-organismes, ce qui entraîne leur mort. Les voies moléculaires et les cibles exactes sont encore à l'étude .
Mécanisme D'action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Composés similaires
Itraconazole : Un agent antifongique triazole.
Fluconazole : Un autre agent antifongique triazole.
Voriconazole : Un agent antifongique triazole à large spectre
Unicité
Ce qui distingue N-[2-chloro-5-(trifluorométhyl)phényl]-2-[4-amino-5-(4-méthylphényl)(1,2,4-triazol-3-ylthio)]acétamide, c'est sa combinaison unique de groupes fonctionnels, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres dérivés de triazole .
Propriétés
Formule moléculaire |
C18H15ClF3N5OS |
|---|---|
Poids moléculaire |
441.9 g/mol |
Nom IUPAC |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-10-2-4-11(5-3-10)16-25-26-17(27(16)23)29-9-15(28)24-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9,23H2,1H3,(H,24,28) |
Clé InChI |
RDRZNOHSIQTGOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)


![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129476.png)
![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)

![7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129519.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)
![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

